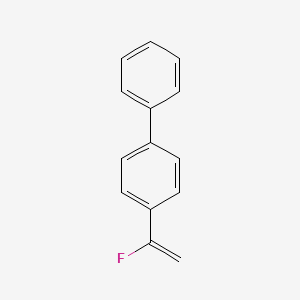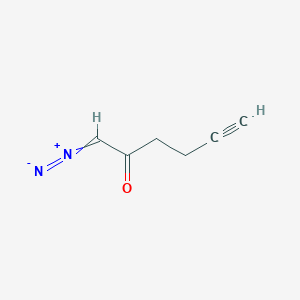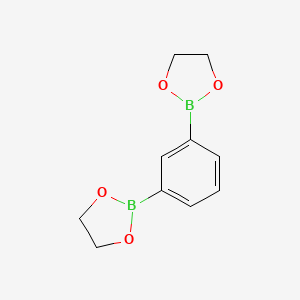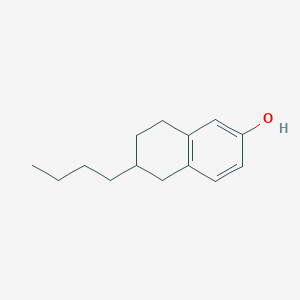![molecular formula C13H28O2Si B14276780 Trimethyl{[1-(octyloxy)ethenyl]oxy}silane CAS No. 135066-77-2](/img/structure/B14276780.png)
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane is an organosilicon compound with a unique structure that combines a silane group with an octyloxyethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(octyloxy)ethenyl]oxy}silane typically involves the reaction of trimethylsilanol with an appropriate octyloxyethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The octyloxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Mecanismo De Acción
The mechanism by which Trimethyl{[1-(octyloxy)ethenyl]oxy}silane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The octyloxyethenyl group can interact with hydrophobic regions, while the silane moiety can form bonds with various functional groups, facilitating its incorporation into different systems.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy(octyl)silane: Similar in structure but with methoxy groups instead of trimethyl groups.
Trimethylsilane: Lacks the octyloxyethenyl group, making it less versatile in certain applications.
Uniqueness
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane is unique due to its combination of hydrophobic and reactive silane groups, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
135066-77-2 |
|---|---|
Fórmula molecular |
C13H28O2Si |
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
trimethyl(1-octoxyethenoxy)silane |
InChI |
InChI=1S/C13H28O2Si/c1-6-7-8-9-10-11-12-14-13(2)15-16(3,4)5/h2,6-12H2,1,3-5H3 |
Clave InChI |
MMXVFDZHXPAZNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)



![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)

